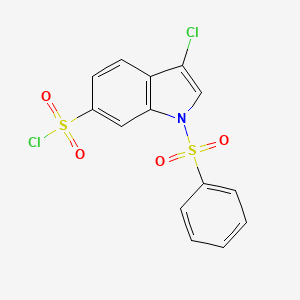![molecular formula C20H31O5P B12613429 {11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid CAS No. 915376-52-2](/img/structure/B12613429.png)
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid is a complex organic compound characterized by its unique structure, which includes a phosphonic acid group and a phenylacryloyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid typically involves a multi-step process. One common method includes the esterification of undecylphosphonic acid with 3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form saturated derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of {11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the phenylacryloyl group can interact with biological membranes, potentially altering their properties and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- {11-[(3-Phenylacryloyl)oxy]decyl}phosphonic acid
- {11-[(3-Phenylacryloyl)oxy]dodecyl}phosphonic acid
Uniqueness
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid is unique due to its specific chain length and the presence of both a phosphonic acid group and a phenylacryloyl moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
915376-52-2 |
|---|---|
Fórmula molecular |
C20H31O5P |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
11-(3-phenylprop-2-enoyloxy)undecylphosphonic acid |
InChI |
InChI=1S/C20H31O5P/c21-20(16-15-19-13-9-8-10-14-19)25-17-11-6-4-2-1-3-5-7-12-18-26(22,23)24/h8-10,13-16H,1-7,11-12,17-18H2,(H2,22,23,24) |
Clave InChI |
XOTOJYWCYUWMDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OCCCCCCCCCCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)
![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
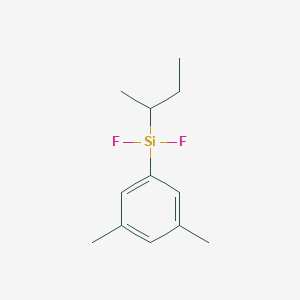
![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
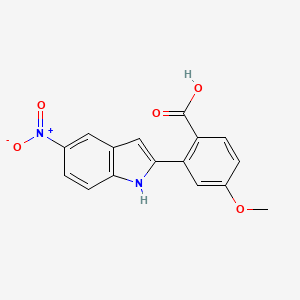
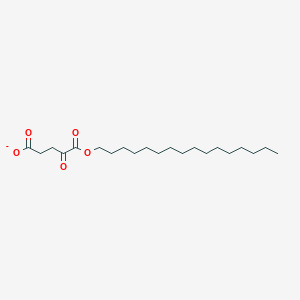
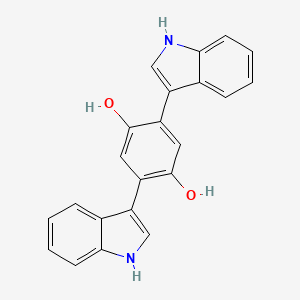

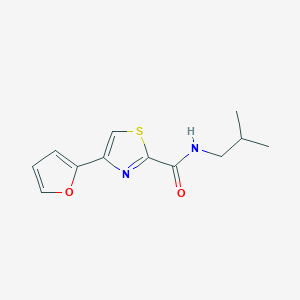

![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
